



Application Notes and Protocols for Gradient Elution Analysis of Rupatadine

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Compound of Interest		
Compound Name:	Rupatadine-d4fumarate	
Cat. No.:	B15613641	Get Quote

These application notes provide a detailed overview and a specific protocol for the analysis of Rupatadine using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with gradient elution. This information is intended for researchers, scientists, and professionals in drug development involved in the quality control and stability testing of Rupatadine.

Introduction

Rupatadine is a second-generation, non-sedating, long-acting antihistamine with selective peripheral H1 receptor antagonist activity. Accurate and robust analytical methods are crucial for its quantification in pharmaceutical dosage forms and for the determination of any related substances or degradation products. Gradient elution HPLC is a powerful technique for separating complex mixtures, offering superior resolution and sensitivity compared to isocratic methods. This document outlines the conditions for a validated gradient RP-HPLC method for Rupatadine analysis.

Data Presentation: Gradient Elution Conditions

Two prominent gradient high-performance liquid chromatography methods for the analysis of Rupatadine are summarized below. Method 1 is a stability-indicating RP-HPLC method for Rupatadine and its impurities, while Method 2 is an RP-UPLC method for the simultaneous determination of Rupatadine and Montelukast.

Table 1: Chromatographic Conditions for Rupatadine Analysis



Parameter	Method 1: Rupatadine & Impurities[1][2][3]	Method 2: Rupatadine & Montelukast[4]
Instrumentation	RP-HPLC with PDA Detector	RP-UPLC with UV Detector
Column	Hypersil BDS, C18 (150 x 4.6 mm, 5 μm)[1][2][3]	Acquity BEH C8 (100 mm x 2.1 mm, 1.7 μm)[4]
Mobile Phase A	Acetate Buffer (pH 6.0)[1][2][3]	0.02 M Potassium Dihydrogen Phosphate (KH2PO4), pH 3.0[4]
Mobile Phase B	Methanol[1][2][3]	Acetonitrile and Water (90:10 v/v)[4]
Flow Rate	1.0 mL/min[1][2][3]	0.5 mL/min[4]
Column Temperature	50°C[1][2][3]	Not Specified
Detection Wavelength	264 nm[1][2][3]	240 nm[4]
Injection Volume	20 μL	Not Specified
Run Time	15.0 minutes[1][2]	Not Specified

Table 2: Gradient Program for Rupatadine & Impurities Analysis (Method 1)

Time (minutes)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	60	40
5.0	60	40
10.0	20	80
12.0	20	80
13.0	60	40
15.0	60	40



Experimental Protocol: Stability-Indicating RP-HPLC Method for Rupatadine (Method 1)

This protocol is based on the validated method for the determination of Rupatadine and its degradation products in solid oral dosage forms.[1][2][3]

- 1. Materials and Reagents
- Rupatadine Fumarate reference standard
- Methanol (HPLC grade)
- Glacial Acetic Acid (AR grade)
- Ammonium Acetate (AR grade)
- Water (HPLC grade)
- 0.45 µm nylon membrane filter
- 2. Preparation of Solutions
- Mobile Phase A (Acetate Buffer, pH 6.0): Dissolve an appropriate amount of Ammonium Acetate in HPLC grade water to make a buffer solution. Adjust the pH to 6.0 with glacial acetic acid. Filter the buffer through a 0.45 µm nylon membrane filter.
- Mobile Phase B: Methanol (HPLC grade).
- Diluent: A mixture of methanol and water in a 50:50 ratio.
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Rupatadine Fumarate reference standard in the diluent to obtain a known concentration.
- Sample Solution: For the analysis of tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specified amount of Rupatadine and transfer it to a suitable volumetric flask. Add a portion of the diluent, sonicate



to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 μ m filter before injection.

- 3. Chromatographic System
- HPLC System: A gradient-capable HPLC system equipped with a photodiode array (PDA) detector.
- Column: Hypersil BDS, C18 (150 x 4.6 mm, 5 μm).[1][2][3]
- Column Temperature: 50°C.[1][2][3]
- Flow Rate: 1.0 mL/min.[1][2][3]
- Detection: 264 nm.[1][2][3]
- Injection Volume: 20 μL.
- 4. Chromatographic Procedure
- Equilibrate the column with the initial mobile phase composition (60% Mobile Phase A and 40% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
- Inject the diluent as a blank to ensure no interfering peaks are present.
- Inject the standard solution in replicate to check for system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility).
- Inject the sample solution.
- Run the gradient program as detailed in Table 2.
- Process the chromatograms using appropriate software to determine the peak areas for Rupatadine and any impurities.
- 5. Data Analysis

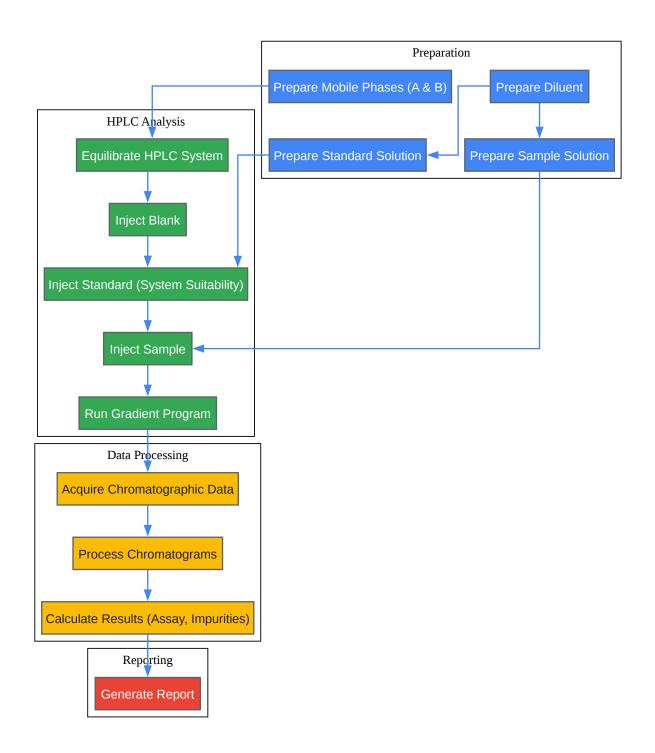


- Identify the Rupatadine peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the amount of Rupatadine in the sample by comparing the peak area with that of the standard solution.
- For related substances, calculate their percentage based on the area of the main peak and the areas of the impurity peaks.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the analysis of Rupatadine using the stability-indicating RP-HPLC method.





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Caption: Workflow for Rupatadine Analysis by RP-HPLC.



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References

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